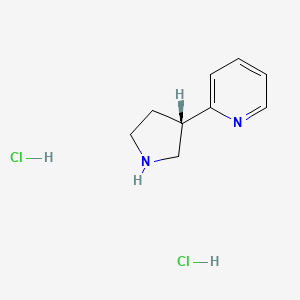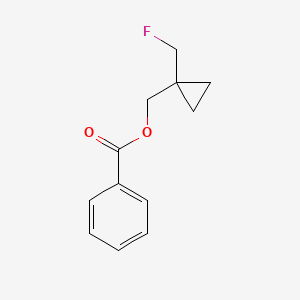
(1-(Fluoromethyl)cyclopropyl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Fluoromethyl)cyclopropyl)methyl benzoate is an organic compound that features a cyclopropyl ring substituted with a fluoromethyl group and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Fluoromethyl)cyclopropyl)methyl benzoate typically involves the reaction of (1-(Fluoromethyl)cyclopropyl)methanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate esterification. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Fluoromethyl)cyclopropyl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the fluoromethyl group.
Applications De Recherche Scientifique
(1-(Fluoromethyl)cyclopropyl)methyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-(Fluoromethyl)cyclopropyl)methyl benzoate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing their activity. The cyclopropyl ring provides structural rigidity, which can affect the compound’s overall conformation and interaction with biological molecules. The benzoate ester group can undergo hydrolysis to release benzoic acid, which may have additional biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methylcyclopropyl)methyl benzoate: Similar structure but lacks the fluorine atom.
(1-(Chloromethyl)cyclopropyl)methyl benzoate: Contains a chloromethyl group instead of a fluoromethyl group.
(1-(Bromomethyl)cyclopropyl)methyl benzoate: Contains a bromomethyl group instead of a fluoromethyl group.
Uniqueness
(1-(Fluoromethyl)cyclopropyl)methyl benzoate is unique due to the presence of the fluoromethyl group, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it distinct from its analogs with different halogen substitutions.
Propriétés
Formule moléculaire |
C12H13FO2 |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
[1-(fluoromethyl)cyclopropyl]methyl benzoate |
InChI |
InChI=1S/C12H13FO2/c13-8-12(6-7-12)9-15-11(14)10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
MULMJLCIRVGAFO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(COC(=O)C2=CC=CC=C2)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
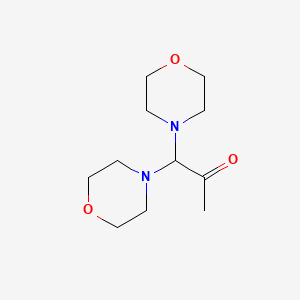

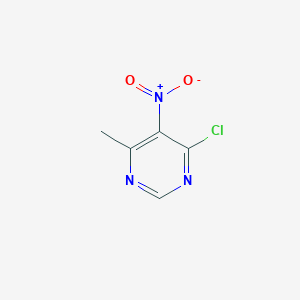
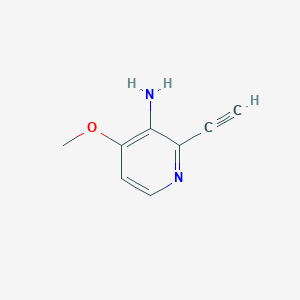
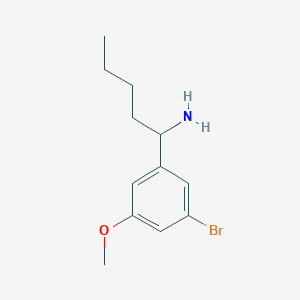

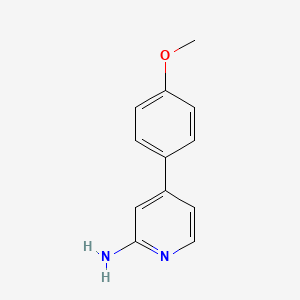
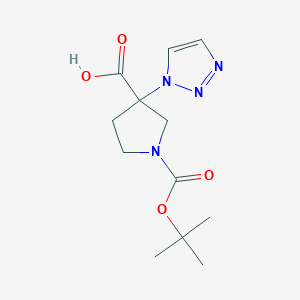
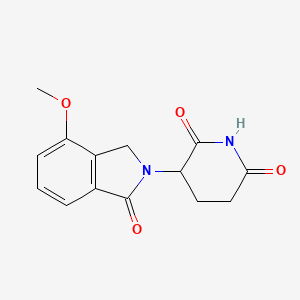
![2,5-Diamino-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12969583.png)
